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Compound Name: 3-(Benzylamino)propanamide

Cat. No.: B095572

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanamide, a derivative of 3-alanine, represents a chemical scaffold with
potential applications in medicinal chemistry and drug discovery. Its structure, featuring a
benzylamino group and a propanamide moiety, imparts specific physicochemical
characteristics that are crucial for its behavior in biological systems. This technical guide
provides a comprehensive overview of the known and predicted physicochemical properties of
3-(Benzylamino)propanamide, detailed experimental protocols for its characterization, and a
conceptual workflow for its analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its
absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for
formulation and delivery. The following tables summarize the key physicochemical parameters
for 3-(Benzylamino)propanamide.

Table 1: General and Calculated Physicochemical Properties
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Property Value Source

Molecular Formula C10H14N20 PubChem[1]

Molecular Weight 178.23 g/mol PubChem[1]

CAS Number 16490-80-5 Santa Cruz Biotechnology|[2]
Topological Polar Surface Area

(TPSA) 55.1 A2 PubChem[1]

Calculated logP (XLogP3) 0.1 PubChem[1]

Hydrogen Bond Donors 2 ChemScene|3]

Hydrogen Bond Acceptors 2 ChemScene|3]

Rotatable Bonds 5 ChemScene[3]

Table 2: Experimental Physicochemical Properties
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Property Value Notes

A structurally similar, more
complex N-benzyl
propanamide derivative has a
Melting Point Data not available reported melting point of 122—
123 °C, suggesting 3-
(Benzylamino)propanamide is

a solid at room temperature.[4]

High molecular weight and
Boiling Point Data not available polar nature suggest a high

boiling point.

The presence of both polar
(amide, amine) and non-polar
(benzyl) groups suggests
Solubility Data not available solubility in a range of organic
solvents. The propanamide
structure generally confers

some water solubility.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and
characterization of 3-(Benzylamino)propanamide. The following sections provide generalized
yet detailed methodologies applicable to this compound, based on standard laboratory
practices for similar molecules.

Synthesis of 3-(Benzylamino)propanamide

A plausible synthetic route to 3-(Benzylamino)propanamide involves the amidation of a 3-
alanine derivative. A general procedure is outlined below:

Scheme 1: Proposed Synthesis of 3-(Benzylamino)propanamide
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Caption: Proposed two-step synthesis of 3-(Benzylamino)propanamide.

Step 1: Synthesis of N-Benzyl-3-alanine

Dissolve [3-alanine in an aqueous solution of sodium hydroxide.

Add benzoyl chloride dropwise to the solution while stirring vigorously.

Continue stirring for 1-2 hours.

Acidify the mixture with concentrated hydrochloric acid to precipitate the N-Benzyl--alanine.

Filter, wash with cold water, and dry the product.
Step 2: Amidation of N-Benzyl-3-alanine
o Suspend N-Benzyl-B-alanine in a suitable anhydrous solvent (e.g., dichloromethane).

e Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to
activate the carboxylic acid.

o Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
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Stir the reaction mixture at room temperature overnight.
Filter the reaction mixture to remove any solid byproducts.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude 3-
(Benzylamino)propanamide.

Purify the product by column chromatography or recrystallization.

Characterization Protocols

NMR spectroscopy is a powerful tool for structural elucidation.
1H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of 3-(Benzylamino)propanamide in approximately
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in an NMR tube.

Instrument Setup: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

Expected Signals: The 1H NMR spectrum is expected to show signals corresponding to the
aromatic protons of the benzyl group, the methylene protons of the benzyl and propanamide
backbone, and the amine and amide protons.

13C NMR Spectroscopy Protocol:

o Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of
deuterated solvent) for 13C NMR due to its lower natural abundance.
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Instrument Setup: Acquire the 13C NMR spectrum on the same spectrometer.

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single
lines for each unique carbon atom. A longer acquisition time will be necessary.

Data Processing: Process the data similarly to the 1H NMR spectrum.

Expected Signals: The 13C NMR spectrum will show distinct signals for the carbonyl carbon,
the aromatic carbons, and the aliphatic carbons in the molecule.[5]

IR spectroscopy is used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

Sample Preparation: Place a small amount of the solid 3-(Benzylamino)propanamide
sample directly onto the ATR crystal.

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm-1.

Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the absorbance spectrum.

Expected Bands:

o N-H Stretch (Amine and Amide): Around 3300-3500 cm-1. Secondary amides typically
show a single band in this region.[6]

[e]

C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm-1.

[e]

C=0 Stretch (Amide I): A strong absorption band around 1630-1680 cm-1.[6]

o

N-H Bend (Amide Il): Around 1510-1570 cm-1.[6]

C-N Stretch: Around 1200-1400 cm-1.

[¢]
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Electrospray lonization (ESI)-Mass Spectrometry Protocol:

Sample Preparation: Prepare a dilute solution of 3-(Benzylamino)propanamide
(approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

e Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

o Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine
the mass of the protonated molecule [M+H]+.

o Data Acquisition (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to
obtain a fragmentation spectrum.

o Data Analysis: Analyze the fragmentation pattern. A characteristic fragmentation for N-benzyl
amides is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion
([C7H7]*) at m/z 91.[7][8] Another common fragmentation is the cleavage of the amide bond
(N-CO), resulting in the formation of an acylium ion.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-
(Benzylamino)propanamide.
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Caption: A logical workflow for the synthesis and analysis of 3-(Benzylamino)propanamide.
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Biological Context and Signaling Pathways

Currently, there is limited publicly available information directly linking 3-
(Benzylamino)propanamide to specific biological signaling pathways. However, derivatives of
B-alanine are known to have diverse biological activities, including antimicrobial and
anticonvulsant properties.[11][12] For instance, some N-substituted amide derivatives have
been investigated as y-secretase inhibitors, which are relevant in the context of Alzheimer's
disease.[13]

Further research into the biological effects of 3-(Benzylamino)propanamide could involve
screening against various cellular targets. A conceptual pathway for such an investigation is
presented below.
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Caption: A conceptual workflow for investigating the biological activity of 3-
(Benzylamino)propanamide.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties
of 3-(Benzylamino)propanamide for researchers and drug development professionals. While
some experimental data is not yet publicly available, the provided protocols for synthesis and

characterization offer a robust framework for its investigation. The structural similarity to other
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biologically active B-alanine derivatives suggests that 3-(Benzylamino)propanamide may be a
valuable compound for further study in various therapeutic areas. Future research should focus
on obtaining experimental data for its melting point and solubility, as well as exploring its
potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Benzylaminopropionamide | CLOH14N20 | CID 85451 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. scht.com [scbt.com]
e 3. chemscene.com [chemscene.com]

» 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents:
Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. spectrabase.com [spectrabase.com]
e 6. spectroscopyonline.com [spectroscopyonline.com]

o 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic
Peptides - PMC [pmc.ncbi.nim.nih.gov]

e 8. benchchem.com [benchchem.com]

e 9. Fragmentation pattern of amides by El and HRESI: study of protonation sites using DFT-
3LYP data - PMC [pmc.ncbi.nim.nih.gov]

e 10. Fragmentation pattern of amides by El and HRESI: study of protonation sites using DFT-
3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

e 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

o 12. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and
Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

o 13. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as y-secretase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b095572?utm_src=pdf-body
https://www.benchchem.com/product/b095572?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/85451
https://pubchem.ncbi.nlm.nih.gov/compound/85451
https://www.scbt.com/p/3-benzylamino-propanamide-16490-80-5
https://www.chemscene.com/product/16490-80-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300044/
https://spectrabase.com/compound/HrLlArbXAxu
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-vii-amides-rest-story
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927711/
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_of_N_Methyl_N_4_thien_2_ylbenzyl_amine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://www.scholarsresearchlibrary.com/articles/betaalanine-design-synthesis-and-antimicrobial-evaluation-of-synthesized-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11432405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11432405/
https://pubmed.ncbi.nlm.nih.gov/23046960/
https://pubmed.ncbi.nlm.nih.gov/23046960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical
Properties of 3-(Benzylamino)propanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095572#physicochemical-properties-of-3-
benzylamino-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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